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molecular formula C13H13NO3 B181519 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol CAS No. 165948-37-8

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Cat. No. B181519
M. Wt: 231.25 g/mol
InChI Key: IWJLZADTSIIYBX-UHFFFAOYSA-N
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Patent
US04632985

Procedure details

A mixture of 2-(hydroxymethyl)-5-[(phenylmethyl)oxy]-4H-pyran-4-one (9.65 g, 41.59 mmole), 95 ml of concentrated ammonia and 20 ml of ethanol were heated at reflux overnight. An additional 75 ml of ammonium hydroxide was added, the mixture was refluxed for 2 hours and cooled. The resulting brown solid was filtered and washed with water until the washings were neutral. The crude product was suspended in ethanol, filtered, washed with ethanol and hexane and dried in vacuo. The yield of the title compound was 7.61 g.
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1O[CH:5]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7](=[O:9])[CH:8]=1.[NH3:18].[OH-].[NH4+]>C(O)C>[OH:1][CH2:2][C:3]1[NH:18][CH:5]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7](=[O:9])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.65 g
Type
reactant
Smiles
OCC=1OC=C(C(C1)=O)OCC1=CC=CC=C1
Name
Quantity
95 mL
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting brown solid was filtered
WASH
Type
WASH
Details
washed with water until the washings
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol and hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
OCC=1NC=C(C(C1)=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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